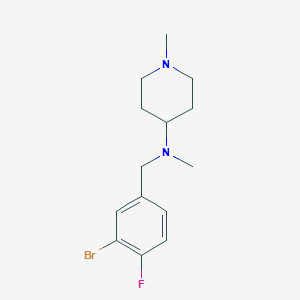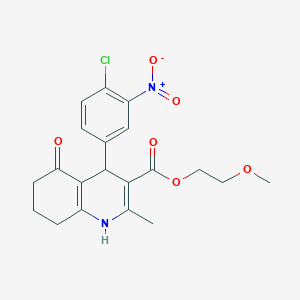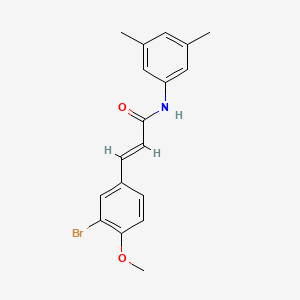![molecular formula C17H17Cl2NO2S B4955075 N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B4955075.png)
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzamide, commonly known as DTTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DTTB belongs to the class of benzamide derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Mecanismo De Acción
The mechanism of action of DTTB is not fully understood. However, studies have suggested that DTTB exerts its biological effects by modulating various signaling pathways. For example, DTTB has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. DTTB has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
DTTB has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, DTTB has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). DTTB has also been found to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DTTB is its versatility in scientific research. DTTB can be used in a wide range of experiments, including cell culture studies, animal models, and clinical trials. Additionally, DTTB is relatively easy to synthesize and has a high yield. However, one of the limitations of DTTB is its potential toxicity. Studies have shown that high doses of DTTB can cause liver and kidney damage in animals. Therefore, careful consideration should be given to the dosage and administration of DTTB in lab experiments.
Direcciones Futuras
There are several future directions for research on DTTB. One area of interest is the development of DTTB-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of DTTB and its potential interactions with other signaling pathways. Furthermore, more research is needed to determine the optimal dosage and administration of DTTB in lab experiments and clinical trials. Finally, the potential side effects of DTTB should be further investigated to ensure its safety for therapeutic use.
Conclusion
In conclusion, DTTB is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DTTB exhibits anti-inflammatory, antioxidant, and antitumor properties and has been shown to modulate various signaling pathways. Although there are limitations to its use in lab experiments, DTTB is a versatile and promising compound for future research.
Métodos De Síntesis
The synthesis of DTTB involves the reaction of 2,4-dichlorobenzyl chloride with 2-mercaptoethylamine in the presence of sodium hydroxide. The resulting product is then reacted with 4-methoxybenzoic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield DTTB. The overall yield of the synthesis process is approximately 60%.
Aplicaciones Científicas De Investigación
DTTB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DTTB has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, DTTB has been investigated for its antitumor activity and has been found to inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2S/c1-22-15-6-3-12(4-7-15)17(21)20-8-9-23-11-13-2-5-14(18)10-16(13)19/h2-7,10H,8-9,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOQZVUPTHDXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

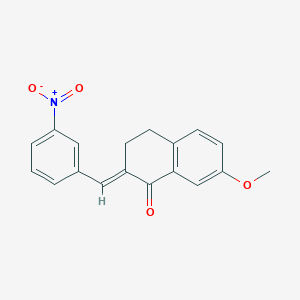
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4955010.png)
![3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4955017.png)
![(3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone](/img/structure/B4955026.png)
![N-(2-amino-2-oxoethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4955031.png)
![4-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)furo[3,2-c]pyridine](/img/structure/B4955032.png)
![N'-{[1-(4-biphenylylmethyl)-3-piperidinyl]methyl}-N,N-dimethylsulfamide](/img/structure/B4955038.png)
![N,N-dimethyl-4-oxo-4-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)butanamide](/img/structure/B4955053.png)
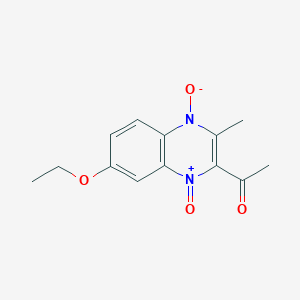
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(4-phenoxyphenyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4955061.png)
